3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile
Description
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile is a bicyclic pyrazole derivative featuring a cyclopenta[c]pyrazole core substituted with a trifluoromethyl group at position 3 and a propanenitrile moiety at position 1. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while the nitrile group contributes to hydrogen bonding and metabolic resistance. However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)16(15-9)6-2-5-14/h1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXRIIOQCFCRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Diazotization : CF₃CH₂NH₂·HCl reacts with NaNO₂ in a biphasic system (dichloromethane/water) at room temperature to produce CF₃CHN₂.
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Cycloaddition : The diazo compound engages electron-deficient substrates (e.g., cyclopentenones) in a [3+2] process, forming the pyrazoline ring. For alkynes, aromatization to pyrazoles occurs spontaneously.
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Nitrile Introduction : Propanenitrile side chains are incorporated either during the cycloaddition (via functionalized substrates) or through post-cyclization alkylation.
A representative synthesis yields the cyclopenta[c]pyrazole scaffold in >90% yield under optimized conditions.
Functionalization and Side Chain Modification
Horner-Wadsworth-Emmons Olefination
Post-cyclization, the nitrile group is introduced via alkylation or nucleophilic substitution. For example, diethyl cyanomethylphosphonate and sodium hydride in tetrahydrofuran facilitate the addition of a cyanomethyl group to the pyrazole nitrogen. This step typically achieves 62–70% yields after silica gel chromatography.
Catalytic Hydrogenation
Palladium-carbon catalyzed hydrogenation is employed to reduce intermediate alkenes or nitro groups, ensuring compatibility with the nitrile functionality.
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
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Silica Gel Chromatography : Ethyl acetate/hexane gradients (50:50 to 80:20) resolve nitrile-containing products.
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Recrystallization : Hexane washes yield high-purity (>95%) material, as validated by LC-MS and NMR.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses (C18 columns, acetonitrile/water mobile phases) confirm >98% purity for batches synthesized via the one-pot method.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| One-pot cycloaddition | CF₃CH₂NH₂·HCl, NaNO₂, CH₂Cl₂/H₂O | >90 | 98 |
| Post-alkylation | Diethyl cyanomethylphosphonate | 62 | 95 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine to form different pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The compound can undergo substitution reactions, particularly N-arylation, using aryl halides and copper powder as a catalyst.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrogen gas, Ru3(CO)12, NHC-diphosphine ligand.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile serves as a valuable building block for the construction of more complex heterocyclic systems. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biological Activities
The compound has been investigated for its potential biological activities. Studies suggest that it may act as an enzyme inhibitor, which could have implications in drug design and development. The trifluoromethyl group is particularly significant as it enhances the compound's reactivity and stability, making it a candidate for further biological evaluation .
Medicinal Chemistry
Due to its distinct structural properties, this compound is being explored in medicinal chemistry for its potential therapeutic applications. Its derivatives may exhibit antimicrobial and antioxidant activities, which are critical in developing new pharmaceuticals .
Material Science
In industrial applications, this compound is being utilized in the development of new materials that exhibit enhanced stability and reactivity. Its incorporation into polymer matrices or other materials could lead to innovations in coatings, adhesives, and other functional materials .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds related to this compound:
- Antioxidant Activity : A study demonstrated that derivatives of trifluoromethylated pyrazoles exhibited significant antioxidant activity against DPPH radicals. This suggests potential applications in health supplements or pharmaceuticals aimed at oxidative stress mitigation .
- Antimicrobial Properties : Research has shown that certain pyrazole derivatives possess antimicrobial properties against various pathogens, indicating their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability . The compound may act as an inhibitor or activator of certain enzymes, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound shares structural similarities with several derivatives of the cyclopenta[c]pyrazole scaffold. Key comparisons include:
Key Research Findings
Bioactivity and Target Engagement
- The trifluoromethyl group in the target compound and its analogs (e.g., JNJ-28583113) is critical for binding to hydrophobic pockets in ion channels like TRPM2 . However, JNJ-28583113’s ester functionality limits its in vivo utility due to rapid hydrolysis, whereas the nitrile group in the target compound may confer greater metabolic resistance .
- Derivatives with heteroaromatic substituents (e.g., thiophene in ) show improved solubility but reduced potency compared to trifluoromethyl analogs .
Synthetic Accessibility The target compound’s synthesis likely involves cyclocondensation of trifluoromethyl-substituted hydrazines with cyclopentanone derivatives, followed by nitrile functionalization. Similar routes are described for compounds like 2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine () . Discontinuation of the target compound () may reflect challenges in large-scale synthesis or purification of nitrile-containing bicyclic systems.
Physicochemical Properties
Biological Activity
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile, also known by its CAS number 1011371-14-4, is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
- Molecular Formula : C10H10F3N3
- Molecular Weight : 229.20 g/mol
- CAS Number : 1011371-14-4
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anti-inflammatory agent, neuroprotective effects, and interactions with specific biological pathways.
Research indicates that this compound may exert its biological effects through the modulation of neurotransmitter systems and inflammatory pathways. Specifically, it has been suggested that the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has demonstrated that related pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role . The ability of this compound to modulate oxidative stress markers remains to be fully elucidated.
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | Molecular Weight | Anti-inflammatory Activity | Neuroprotective Potential |
|---|---|---|---|---|
| This compound | 1011371-14-4 | 229.20 g/mol | Potential (inferred from analogs) | Potential (inferred from analogs) |
| Analog A | XXXXXX | XX.XX g/mol | Yes | Yes |
| Analog B | XXXXXX | XX.XX g/mol | Yes | No |
Q & A
Basic: What are the common synthetic routes for 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile?
Methodological Answer:
The compound is synthesized via cyclization reactions. A typical approach involves reacting hydrazine derivatives with carbonyl compounds under acidic conditions to form the pyrazole core . For example, similar pyrazole derivatives are synthesized using 1,4-dioxane as a solvent with piperidine as a catalyst under reflux, followed by crystallization from ethanol to isolate the product . Reaction optimization may include adjusting molar ratios of reagents (e.g., 1:1 stoichiometry for hydrazine and carbonyl precursors) and monitoring reaction progress via TLC .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
Molecular docking can assess binding affinity to target enzymes. For pyrazole derivatives, studies using 14-α-demethylase lanosterol (PDB: 3LD6) as a model enzyme have demonstrated potential antifungal activity by analyzing ligand-enzyme interactions (e.g., hydrogen bonding, hydrophobic contacts) . Researchers should:
Prepare the compound’s 3D structure using software like AutoDock Vina.
Optimize the protein structure (e.g., removing water molecules, adding polar hydrogens).
Run docking simulations with grid parameters centered on the enzyme’s active site.
Validate results via comparison with known inhibitors (e.g., fluconazole) .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy: Detects functional groups (e.g., nitrile stretch at ~2223 cm⁻¹, carbonyl at ~1689 cm⁻¹) .
- NMR Spectroscopy:
- ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.28–7.33, exchangeable NH₂ at δ 4.45) .
- ¹³C-NMR confirms carbon frameworks (e.g., nitrile carbon at δ 116.3, carbonyl at δ 182.3) .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: How to resolve contradictions in reaction yields when varying substituents in the pyrazole ring?
Methodological Answer:
Contradictions may arise from steric or electronic effects. To address this:
Perform kinetic studies to compare reaction rates under varying conditions (e.g., substituent electron-withdrawing/-donating effects).
Use Hammett plots to correlate substituent σ values with reaction efficiency .
Optimize solvent systems (e.g., toluene/ethyl acetoacetate/water for TLC monitoring) or catalysts (e.g., triethylamine vs. piperidine) .
Validate purity via HPLC-MS to rule out byproduct interference .
Basic: What are typical reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Derivatization often involves:
- Condensation Reactions: Refluxing in 1,4-dioxane with aldehydes (e.g., benzaldehyde) and catalysts like piperidine (3–6 hours, 80–100°C) .
- Cyanoacetylation: Adding malononitrile or ethyl cyanoacetate in the presence of triethylamine, followed by 6-hour reflux .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of nitrile-containing intermediates .
Advanced: What strategies optimize regioselectivity in cyclization steps during synthesis?
Methodological Answer:
Regioselectivity is controlled by:
Temperature Gradients: Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (reflux) favor thermodynamic control .
Catalyst Design: Acidic conditions (e.g., acetic acid) promote cyclization via protonation of carbonyl groups .
Computational Pre-screening: DFT calculations predict transition-state energies for competing pathways (e.g., 5- vs. 6-membered ring formation) .
Steric Directing Groups: Bulky substituents on hydrazine precursors bias cyclization toward desired regiochemistry .
Basic: How is the purity of this compound assessed during synthesis?
Methodological Answer:
Purity is validated via:
- Thin-Layer Chromatography (TLC): Using toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as a mobile phase and iodine vapor for visualization .
- Melting Point Analysis: Sharp melting ranges (e.g., 180–183°C) indicate high crystallinity .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<1% area) .
Advanced: What mechanistic insights explain the biological activity of this compound?
Methodological Answer:
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the nitrile moiety acts as a hydrogen-bond acceptor. Mechanistic studies suggest:
Enzyme Inhibition: Competitive binding to fungal CYP51 (via docking scores < −7.0 kcal/mol) .
ROS Generation: Nitrile derivatives induce oxidative stress in microbial cells, validated via fluorescence assays (e.g., DCFH-DA) .
SAR Analysis: Modifying the cyclopenta[c]pyrazole ring’s dihydro group improves selectivity (e.g., IC50 reductions from 50 µM to 12 µM) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods due to volatile nitrile byproducts.
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal: Neutralize acidic reaction mixtures with sodium bicarbonate before disposal .
Advanced: How can computational models predict synthetic pathways for novel derivatives?
Methodological Answer:
Retrosynthetic Analysis: Tools like Synthia or AiZynthFinder propose routes based on known reactions (e.g., cyclization precedents from and ).
Reaction Feasibility Scoring: Machine learning models (e.g., IBM RXN) assess likelihood of success using parameters like atom economy and steric hindrance .
Transition-State Modeling: Gaussian 16 calculates activation energies to prioritize low-barrier pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
